molecular formula C9H9BrO B017258 2-Bromo-4'-methylacetophenone CAS No. 619-41-0

2-Bromo-4'-methylacetophenone

Cat. No.: B017258
CAS No.: 619-41-0
M. Wt: 213.07 g/mol
InChI Key: KRVGXFREOJHJAX-UHFFFAOYSA-N
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Description

2-Bromo-4'-methylacetophenone, also known as 2-bromo-4'-methoxyacetophenone, is a chemical compound with a molecular formula of C9H9BrO. It is a colorless, crystalline solid with a melting point of 60 °C. It is a versatile organic intermediate used in the synthesis of numerous organic compounds and pharmaceuticals. This compound is also used in the synthesis of various organic compounds and pharmaceuticals, as well as in the production of various organic dyes, fragrances, and flavors.

Scientific Research Applications

  • Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of 2-Bromo-4'-methylacetophenone, show promising carbonic anhydrase inhibitory properties. This has potential benefits for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).

  • Antioxidant Effects : 2-Bromo-4'-nitroacetophenone, a closely related compound, demonstrates an antioxidant effect and influences the lifespan of C. elegans through the insulin pathway (Han, 2018).

  • Photoinduced DNA Cleavage : 4'-Bromoacetophenone-pyrrolecarboxamide conjugates, which include this compound derivatives, show potential as photoinducible DNA cleaving agents with sequence selectivities (Wender & Jeon, 1999).

  • Chromatography Applications : 4'-Bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, offers a stable and effective method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).

  • Biofield Energy Treatment : Biofield energy treatment on 4-Bromoacetophenone can significantly reduce crystallite size, enhancing its physico-chemical properties and potential applications in organic coupling reactions and biological applications (Trivedi et al., 2015).

  • Synthesis of Related Compounds : Research includes the synthesis of various compounds like 2-hydroxy-6-methylacetophenone, a natural product found in ants, and 2-acetoxy-6-methylacetophenone, a novel compound, using methods involving this compound (Jones et al., 1981).

  • Suzuki Coupling Reaction : The Suzuki coupling reaction has been used to synthesize 4′-alkyl-2′-hydroxyacetophenones, key intermediates for the synthesis of lipoflavonoids, using derivatives of this compound (Pouget et al., 2013).

  • Extraction Efficiency for Tantalum : 4-MAcPh, a derivative of this compound, significantly improves extraction efficiency for Tantalum compared to methyl isobutyl ketone, suggesting its utility in liquid-liquid extraction processes (Toure et al., 2018).

Safety and Hazards

2-Bromo-4’-methylacetophenone is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Future directions for 2-Bromo-4’-methylacetophenone could involve its use in the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems . It could also be used in the esterification of carboxylic acids .

Properties

IUPAC Name

2-bromo-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVGXFREOJHJAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210929
Record name 2-Bromo-4'-methylacetophenone
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Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

619-41-0
Record name 4-Methylphenacyl bromide
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Record name 2-Bromo-4'-methylacetophenone
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Record name 2-Bromo-4'-methylacetophenone
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Record name 2-bromo-4'-methylacetophenone
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Record name 2-Bromo-4'-methylacetophenone
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Synthesis routes and methods I

Procedure details

To a stirring solution of 20 g (150 mmol) of 4-methylacetophenone in 100 mL of glacial acetic acid was added catalytic amount of HBr (0.5 mL) followed by 21.40 g (134 mmol) of bromine dissolved in acetic acid (30 mL) dropwise at 10-15° C. The reaction mixture was stirred at 25-35° C. for 5 hrs, then poured into water (100 mL). The solid that separated was filtered to give the required product (20 g, 65%).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of 1-p-tolyl-ethanone (0.5 g, 4.16 mmol) in dichloromethane-methanol (50 ml-20 mL) was added tetrabutylammonium tribromide (2.2 g, 4.58 mmol) at room temperature. The mixture was stirred until the orange color faded. The solvent was then distilled under reduced pressure and the resulting precipitate was extracted with ethyl acetate. The organic layer was dried over sodium sulfate and evaporated in vacuo to give a residue which was purified by flash column chromatography to yield the desired product 2-bromo-1-p-tolyl-1-ethanone (0.74 g, 84%). 1H NMR (300 MHz, DMSO-d6) δ 2.39 (s, 3H), 4.89 (s, 2H), 7.37 (d, 2H), 7.89 (d, 2H); ESI-MS (MK): 213 and 215.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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